molecular formula C20H25N5O7S2 B601305 2-Cefetamet Pivoxil CAS No. 126617-54-7

2-Cefetamet Pivoxil

Cat. No.: B601305
CAS No.: 126617-54-7
M. Wt: 511.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet Pivoxil is a cephalosporin antibiotic . It is an ester prodrug of cefetamet and is an orally active cephalosporin introduced for the treatment of community-acquired respiratory and urinary tract infections .


Synthesis Analysis

The synthesis of Cefetamet Pivoxil involves the reaction of solid sodium bicarbonate with iodomethyl pivalate in a cooled reaction mass. The reaction mixture is then poured into a mixture of ethyl acetate and water .


Molecular Structure Analysis

The molecular formula of Cefetamet Pivoxil is C14H15N5O5S2. It has a molar mass of 397.42 g/mol . The structure includes a double-bond stereo and two defined stereocentres .


Chemical Reactions Analysis

Cefetamet Pivoxil undergoes chemical reactions based on difference spectrophotometry, wherein the measurement is done at maximum 221 nm and minimum 275 nm .


Physical and Chemical Properties Analysis

Cefetamet Pivoxil has a molecular weight of 548.0 g/mol. It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • In Vitro Activity Against Respiratory Pathogens : Cefetamet Pivoxil demonstrates high in vitro activity against a broad range of bacteria, including respiratory tract pathogens. It is particularly effective against β-lactamase-producing isolates like Moraxella catarrhalis due to its β-lactamase stability (Mendes, 1997).

  • Pharmacokinetics in Plasma and Skin Blister Fluid : Cefetamet Pivoxil shows good penetration into inflammatory interstitial fluid, with effective concentrations reached in plasma and skin blister fluid. This property makes it suitable for treating infections in these areas (Zimmerli, Sansano, & Wittke, 1996).

  • Broad Spectrum of Antibacterial Activity : It has been noted for its broad spectrum of antibacterial activity, particularly against gram-positive and gram-negative bacteria, making it suitable for treating respiratory and urinary tract infections (Cullmann, Edwards, Kissling, Kneer, Stoeckel, & Urwyler, 1992).

  • Clinical Efficacy in Respiratory and Urinary Tract Infections : Clinical trials have demonstrated the efficacy of Cefetamet Pivoxil in treating respiratory tract infections and urinary tract infections, including complicated cases in high-risk patients (Bryson & Brogden, 1993).

  • Quality Control in Pharmaceutical Industry : The development of chromatographic methods for the estimation of Cefetamet Pivoxil in bulk and tablet dosage forms highlights its importance in quality control within the pharmaceutical industry (Palled, Bhanusali, & Suryawanshi, 2022).

  • Pharmacokinetic Studies in Different Populations : Studies have explored the pharmacokinetics of Cefetamet Pivoxil in various populations, including the elderly, indicating the need for dosage adjustments in certain groups (Blouin & Stoeckel, 1993).

  • Activity Against Treponema pallidum and Experimental Syphilis : Research suggests that Cefetamet Pivoxil could be useful in treating syphilitic infections due to its effectiveness against Treponema pallidum in animal models (Fitzgerald, 1992).

  • Interactions with β-Lactamases and Penicillin-Binding Proteins : Cefetamet Pivoxil is notable for its stability against various β-lactamases and its high affinity for certain penicillin-binding proteins, contributing to its antibacterial efficacy (Cullmann & Then, 1991).

Mechanism of Action

Target of Action

2-Cefetamet Pivoxil primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

this compound, a third-generation cephalosporin, exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to the PBPs, specifically PBP 1a and 3, inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This disruption in cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptidoglycan synthesis pathway. By inhibiting the transpeptidase enzymes (PBPs), this compound prevents the cross-linking of peptidoglycan strands, which are essential for bacterial cell wall strength and rigidity .

Pharmacokinetics

this compound is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . The average pharmacokinetic parameters from 152 healthy volunteers were: total body clearance 136 ml/min (8.16 L/h); renal clearance 119 ml/min (7.14 L/h); nonrenal clearance 17 ml/min (1.02 L/h); volume of distribution at steady-state 0.29 L/kg; terminal elimination half-life 2.2 hours; 88% of the dose recovered in the urine . The absolute bioavailability of cefetamet tablets following oral this compound administration is enhanced by the presence of food .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell lysis and death .

Action Environment

The action of this compound is influenced by environmental factors such as food intake. The absolute bioavailability of cefetamet tablets following oral this compound administration is enhanced by the presence of food . This food effect is observed when this compound is administered within 1 hour of a meal . Food also produces a slight delay in the time to reach peak plasma concentrations of this drug .

Safety and Hazards

Cefetamet Pivoxil is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .

Future Directions

Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .

Biochemical Analysis

Biochemical Properties

2-Cefetamet Pivoxil interacts with various enzymes and proteins. The prodrug ester is completely hydrolysed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . It has enhanced stability against β-lactamases compared with penicillins and first and second-generation cephalosporins . It exhibits high affinity for the penicillin-binding proteins (PBPs) of E. coli W3110 and E. cloacae 908 S .

Cellular Effects

This compound has excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and group A β-haemolytic streptococci . It is active against β-lactamase-producing strains of H. Influenzae and M. catarrhalis, but has poor activity against penicillin-resistant S. pneumoniae .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active compound cefetamet, which then exerts its effects at the molecular level . It binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a rapid distribution phase followed by a monoexponential decline . The pharmacokinetics of intravenous cefetamet are independent of the dose . The absolute bioavailability of cefetamet tablets following oral this compound administration is enhanced by the presence of food .

Dosage Effects in Animal Models

In animal models, the pharmacokinetic and pharmacodynamic properties of intravenously administered cefetamet and orally administered this compound were investigated at three different dose levels . The doses for intravenous cefetamet were 95, 190, and 380 mg, while those for oral this compound were 125, 250, and 500 mg .

Metabolic Pathways

This compound is predominantly eliminated unchanged by the kidney via glomerular filtration with possibly a minor component of tubular secretion . This indicates that this compound is involved in renal metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is predominantly eliminated unchanged by the kidney via glomerular filtration with possibly a minor component of tubular secretion .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOGWMJYXXZSN-GEYYFRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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